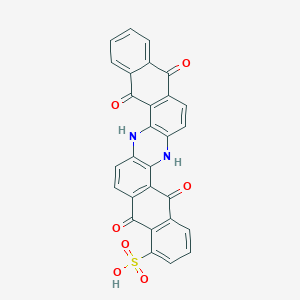

Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate is a complex organic compound known for its unique chemical structure and diverse applications. This compound, with the molecular formula

C28H13N2NaO7S

, is characterized by its hexahydro-tetraoxoanthrazine core, which is sulphonated to enhance its solubility and reactivity.Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate typically involves multi-step organic reactions. The process begins with the preparation of the anthrazine core, followed by the introduction of oxo groups through controlled oxidation reactions. Sulphonation is achieved using sulfonating agents like sulfur trioxide or chlorosulfonic acid under carefully controlled conditions to ensure the correct positioning of the sulphonate group.

Industrial Production Methods: Industrial production of this compound often employs batch or continuous flow reactors to maintain consistent quality and yield. The process includes rigorous purification steps such as recrystallization and chromatography to remove impurities and achieve the desired product purity.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to introduce additional oxo groups or modify existing ones.

Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups, altering the compound’s reactivity and solubility.

Substitution: The sulphonate group can be substituted with other functional groups through nucleophilic substitution reactions, allowing for the creation of various derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate is used as a precursor for synthesizing complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it a valuable tool for investigating cellular processes and pathways.

Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to modulate biological pathways is of particular interest in drug development.

Industry: Industrially, this compound is used in the production of dyes and pigments due to its vibrant color properties. It is also utilized in the development of advanced materials with specific electronic and optical characteristics.

Mecanismo De Acción

The mechanism by which sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial outcome.

Comparación Con Compuestos Similares

- Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulfonate

- Anthrazinesulfonic acid, 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxo-, monosodium salt

Comparison: Compared to similar compounds, sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate stands out due to its unique sulphonate group, which enhances its solubility and reactivity. This makes it more versatile in various applications, from industrial processes to scientific research.

Actividad Biológica

Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate (CAS Number: 1324-29-4) is a synthetic compound belonging to the anthrazine family. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antitumor applications. This article explores the biological activity of this compound based on diverse research findings and case studies.

- Molecular Formula : C28H13N2NaO7S

- Molecular Weight : 544.467 g/mol

- LogP : 4.125 (indicating lipophilicity)

These properties suggest that the compound may exhibit significant interactions with biological membranes, influencing its bioavailability and activity.

Biological Activity Overview

This compound has been studied for various biological activities:

-

Antimicrobial Activity :

- The compound has shown effectiveness against certain Gram-positive bacteria. Specifically, it has been reported to exhibit antimicrobial properties against Staphylococcus aureus and Streptococcus faecalis, with minimum inhibitory concentrations (MIC) of 80 µM and 200 µM respectively .

- However, it was found to be inactive against Gram-negative bacteria such as Pseudomonas aeruginosa, indicating a selective antimicrobial profile .

-

Antitumor Activity :

- Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays have indicated cytotoxic effects on various cancer cell lines; however, detailed mechanisms of action remain to be elucidated.

Table 1: Summary of Biological Activities

Detailed Findings

A study published in PubMed highlighted the antimicrobial properties of related compounds in the anthrazine class. The findings indicated that structural modifications could enhance activity against specific bacterial strains . Moreover, other research has suggested that compounds with similar scaffolds exhibit potent inhibition of topoisomerases—enzymes critical for DNA replication—potentially linking their antimicrobial effects to DNA targeting mechanisms .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However:

Propiedades

Número CAS |

1324-29-4 |

|---|---|

Fórmula molecular |

C28H13N2NaO7S |

Peso molecular |

544.5 g/mol |

Nombre IUPAC |

sodium;5,12,20,27-tetraoxo-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(18),3(16),4(13),6(11),7,9,14,19(28),21,23,25,29-dodecaene-10-sulfonate |

InChI |

InChI=1S/C28H14N2O7S.Na/c31-25-12-4-1-2-5-13(12)26(32)21-15(25)8-10-17-23(21)29-18-11-9-16-22(24(18)30-17)28(34)14-6-3-7-19(38(35,36)37)20(14)27(16)33;/h1-11,29-30H,(H,35,36,37);/q;+1/p-1 |

Clave InChI |

MCMQCTRZELFHCC-UHFFFAOYSA-M |

SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)NC5=C(N4)C=CC6=C5C(=O)C7=C(C6=O)C(=CC=C7)S(=O)(=O)O |

SMILES canónico |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)NC5=C(N4)C=CC6=C5C(=O)C7=C(C6=O)C(=CC=C7)S(=O)(=O)[O-].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.